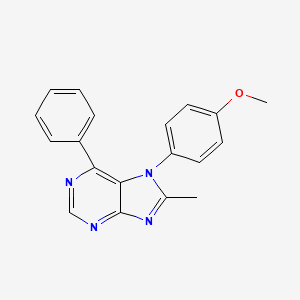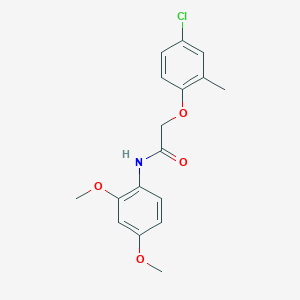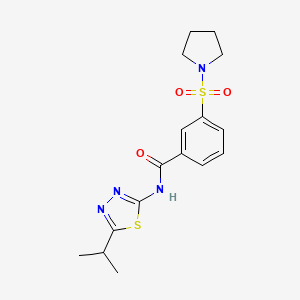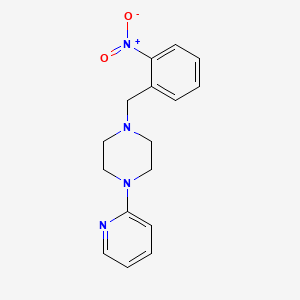
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as IBN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. IBN-9 is a small molecule that can selectively target certain proteins, making it a useful tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves its ability to selectively bind to and modulate the activity of certain proteins. This can result in a range of biochemical and physiological effects, depending on the specific target protein. For example, inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide are largely dependent on the specific protein target. Inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Other effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide may include changes in gene expression, alterations in cellular signaling pathways, and modulation of immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments is its selectivity for certain protein targets, which can allow for more precise modulation of biological processes. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide is its relatively low potency compared to other small molecule inhibitors. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be complex and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of more potent and selective small molecule inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. Another area of research is the use of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide and its potential applications in various disease contexts.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves several steps, including the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with isobutylamine, followed by the addition of isopropylmethylamine and acryloyl chloride. The final product is obtained through purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been used in various scientific studies, including the identification of new protein targets and the development of new therapeutics. One study found that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can selectively bind to and inhibit the activity of a protein called JAK2, which is involved in the development of certain types of cancer. Other studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be used to selectively target and modulate the activity of other proteins, such as histone deacetylases and G protein-coupled receptors.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)17(12(3)4)18-16(19)8-6-13-5-7-14-15(9-13)21-10-20-14/h5-9,11-12,17H,10H2,1-4H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJIMHZWMQNDQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)




![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)